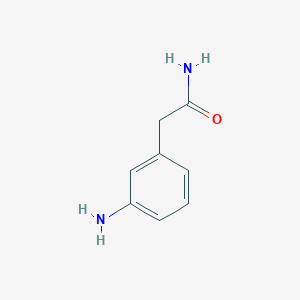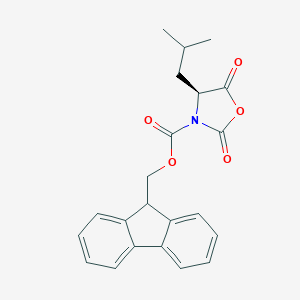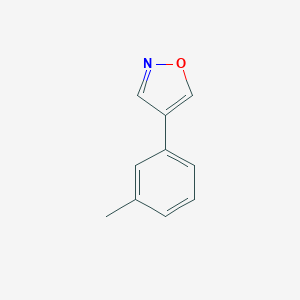![molecular formula C33H25OP B136975 [1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane CAS No. 134484-36-9](/img/structure/B136975.png)
[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a phosphane derivative with two naphthalene rings and a methoxy group. Phosphanes are a class of organophosphorus compounds that have diverse applications in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be expected to exhibit the aromaticity of the naphthalene rings and the tetrahedral geometry around the phosphorus atom. The methoxy group may introduce some electron-donating character .Chemical Reactions Analysis
As a phosphane, this compound could potentially act as a ligand in coordination chemistry, binding to metal centers. The naphthalene rings might also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its aromaticity, the electron-donating character of the methoxy group, and the presence of the phosphorus atom .Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Synthetic Pathways : The synthesis of naphthalene derivatives, such as 1,3-Dihydroxynaphthalene, has been explored through various routes, including alkaline fusion and photocatalytic oxidation. These methods are significant for their simplicity and eco-friendliness, suggesting potential synthetic pathways for related compounds like "[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane" (Zhang You-lan, 2005).
Materials Science and Engineering
- Scintillators : Research on plastic scintillators incorporating naphthalene derivatives as luminescent dyes highlights the material's stability and efficiency in radiation detection. This suggests potential applications for related phosphane compounds in developing advanced scintillation materials (V. N. Salimgareeva & S. Kolesov, 2005).
Environmental and Analytical Chemistry
- Pollution Mitigation : The adsorption techniques for removing naphthalene from wastewater underscore the environmental relevance of naphthalene derivatives. This could indicate the utility of similar compounds in environmental remediation technologies (M. Alshabib, 2021).
Pharmaceutical and Medicinal Applications
- Drug Development : The extensive potentiality of naphthalimide derivatives in medicinal applications, including anticancer, antibacterial, and antifungal properties, suggests that structurally related compounds such as diphenylphosphane derivatives could also hold significant pharmaceutical relevance (Huo-Hui Gong et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
[1-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25OP/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWTWSSMURUMDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
CAS RN |
145964-33-6 |
Source


|
| Record name | (2'-Methoxy-1,1'-binaphthalen-2-yl)(diphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)








![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)